

Application Notes and Protocols: Oric-101 and Nab-Paclitaxel Combination Study

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Compound of Interest

Compound Name: **Oric-101**

Cat. No.: **B609768**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the study design for the combination of **Oric-101**, a glucocorticoid receptor (GR) antagonist, and nab-paclitaxel, a microtubule inhibitor. The information is based on preclinical and clinical data from the Phase 1b clinical trial NCT03928314. The protocols outlined below are intended to serve as a guide for researchers investigating mechanisms of chemotherapy resistance and the development of novel combination therapies.

Scientific Rationale

Upregulation of the glucocorticoid receptor (GR) signaling pathway has been identified as a mechanism of resistance to taxane-based chemotherapy in various solid tumors.^{[1][2][3]} Glucocorticoids, through GR activation, can promote cell survival and inhibit apoptosis, thereby diminishing the cytotoxic effects of chemotherapeutic agents like paclitaxel.^{[1][4]}

Oric-101 is a potent and selective GR antagonist that has been shown to reverse this resistance in preclinical models. By blocking GR signaling, **Oric-101** is hypothesized to re-sensitize tumor cells to the effects of nab-paclitaxel, which works by disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. The combination of **Oric-101** and nab-paclitaxel was investigated to determine if it could overcome GR-mediated chemoresistance and improve clinical outcomes in patients with advanced solid tumors.

Clinical Study Design (NCT03928314)

The clinical investigation of **Oric-101** in combination with nab-paclitaxel was a Phase 1b open-label, dose-escalation, and expansion study.

Table 1: Clinical Trial (NCT03928314) Core Design Parameters

Parameter	Description
Phase	1b
Study Design	Open-label, dose escalation (3+3 design) and dose expansion
Patient Population	Patients with advanced solid tumors
Primary Objective (Dose Escalation)	To determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of the combination.
Primary Objective (Dose Expansion)	To evaluate the preliminary anti-tumor activity of the combination.
Interventions	Oric-101 administered orally; Nab-paclitaxel administered intravenously.

Table 2: Dosing Regimens in the Clinical Trial

Drug	Dose Escalation Range	Recommended Phase 2 Dose (RP2D)	Administration Schedule
Oric-101	80 to 240 mg once daily (intermittent or continuous)	160 mg once daily (continuous)	Orally, once daily for 21 days of a 28-day cycle
Nab-paclitaxel	75 or 100 mg/m ²	75 mg/m ²	Intravenously on days 1, 8, and 15 of a 28-day cycle

Preclinical Investigation Protocols

The following protocols are based on the methodologies reported in preclinical studies that formed the basis for the clinical trial.

In Vitro Glucocorticoid-Induced Chemoresistance Assay

Objective: To assess the ability of **Oric-101** to reverse glucocorticoid-mediated protection of cancer cells from nab-paclitaxel-induced apoptosis.

Materials:

- Cancer cell lines (e.g., Triple-Negative Breast Cancer (TNBC), Pancreatic Ductal Adenocarcinoma (PDAC), Ovarian Cancer cell lines)
- Cell culture medium and supplements
- Dexamethasone (synthetic glucocorticoid)
- **Oric-101**
- Nab-paclitaxel
- Caspase-3/7 activity assay kit
- 96-well plates

Protocol:

- Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Pre-treat the cells with vehicle or dexamethasone (e.g., 100 nM) for 24 hours to induce the chemoresistant phenotype.
- Following dexamethasone pre-treatment, treat the cells with one of the following combinations for 48-72 hours:
 - Vehicle control

- **Oric-101** alone (e.g., 0.5 μ M)
- Nab-paclitaxel alone
- Dexamethasone + Nab-paclitaxel
- Dexamethasone + Nab-paclitaxel + **Oric-101**
- After the treatment period, measure apoptosis using a caspase-3/7 activity assay according to the manufacturer's instructions.
- Analyze the data to determine if **Oric-101** can reverse the anti-apoptotic effect of dexamethasone in the presence of nab-paclitaxel.

In Vivo Xenograft Model of Taxane Resistance

Objective: To evaluate the in vivo efficacy of the **Oric-101** and paclitaxel combination in taxane-naïve and taxane-resistant tumor models.

Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell lines for xenograft implantation (e.g., HCC1806 for TNBC)
- Matrigel
- **Oric-101**
- Paclitaxel (or nab-paclitaxel)
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant cancer cells mixed with Matrigel into the flanks of immunocompromised mice.
- Allow tumors to reach a palpable size (e.g., 100-200 mm^3).

- Randomize mice into treatment groups:
 - Vehicle control
 - **Oric-101** alone (e.g., 75 mg/kg, oral, twice daily)
 - Paclitaxel alone (e.g., 20 mg/kg, intraperitoneal, every 3 days)
 - **Oric-101 + Paclitaxel**
- For taxane-resistant models, tumors can be established from cell lines previously treated with and having developed resistance to paclitaxel.
- Measure tumor volume with calipers at regular intervals (e.g., twice a week).
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
- Analyze tumor growth curves to assess the anti-tumor efficacy of the combination treatment compared to monotherapies.

Pharmacodynamic Biomarker Analysis

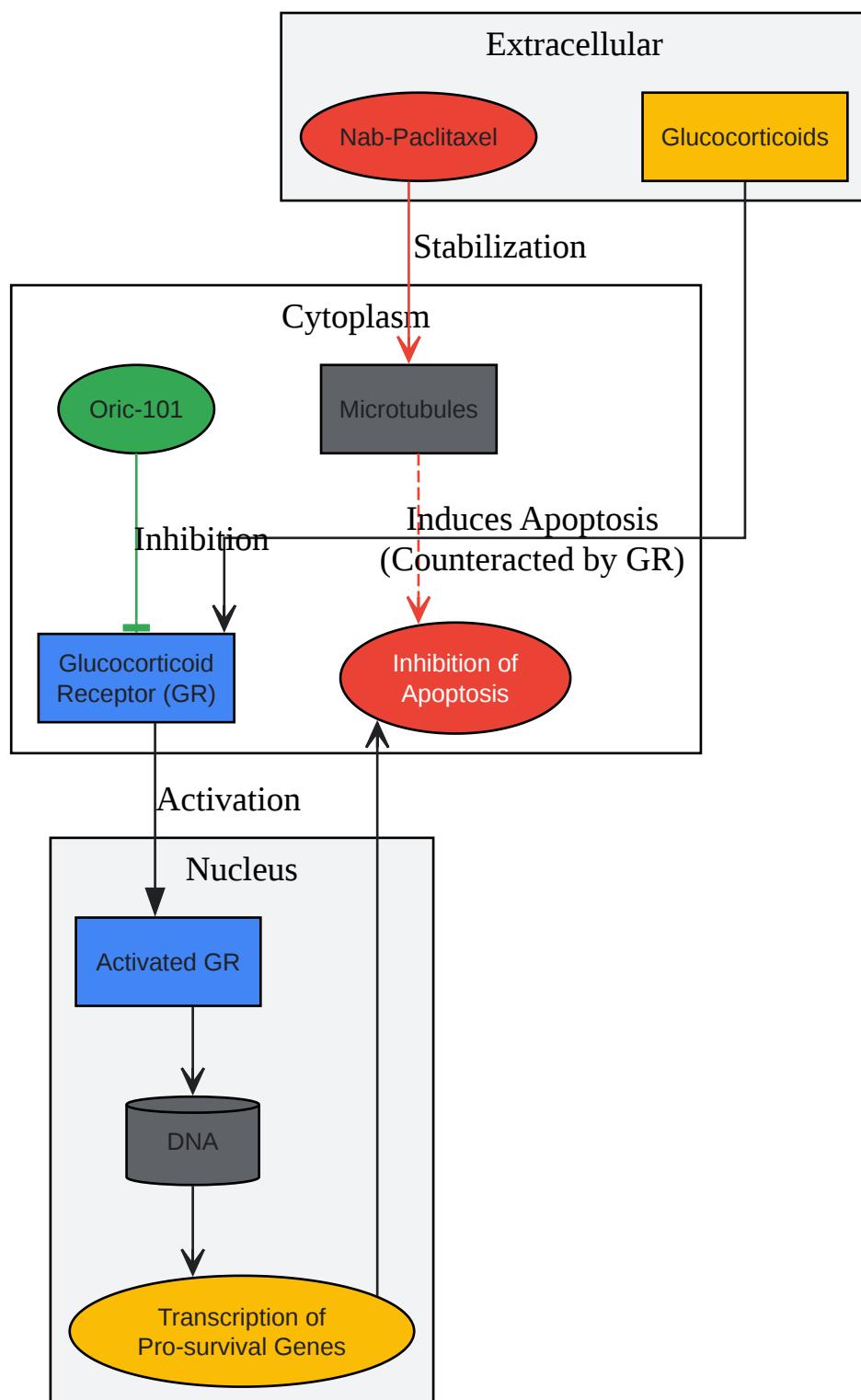
Objective: To confirm target engagement of **Oric-101** by measuring the expression of GR target genes in patient samples.

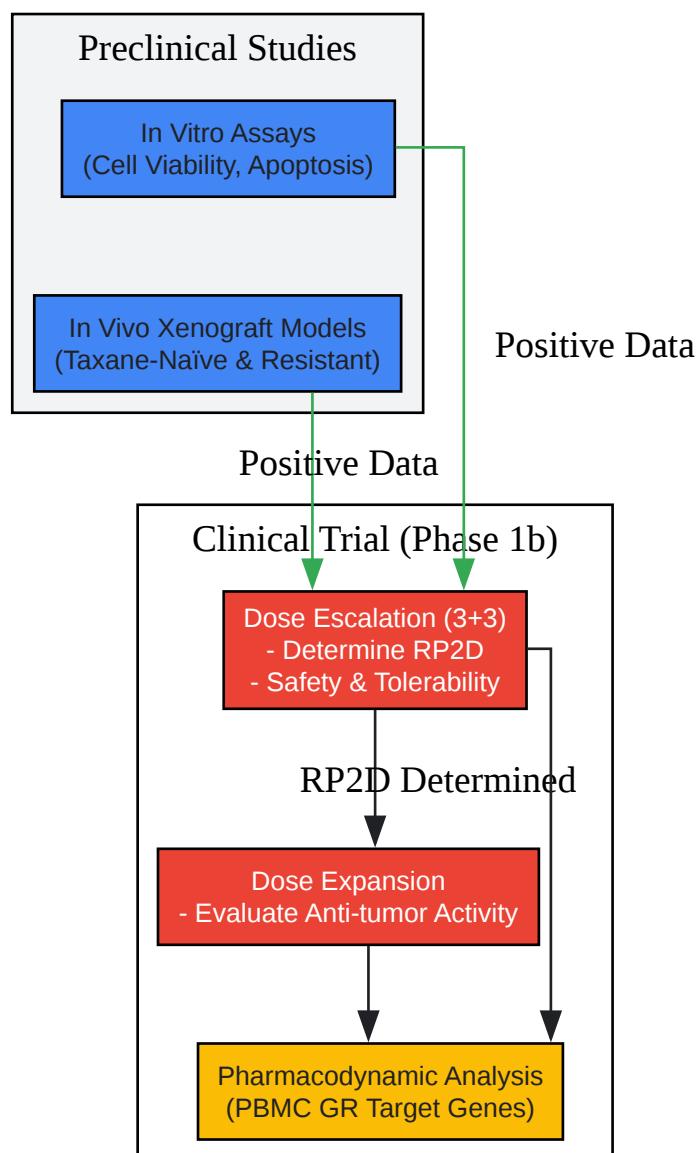
Protocol:

- Collect peripheral blood samples from patients at baseline and at specified time points during treatment.
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood samples using density gradient centrifugation.
- Extract total RNA from the isolated PBMCs.

- Perform reverse transcription to synthesize cDNA.
- Use quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of GR target genes (e.g., FKBP5, GILZ, PER1) and a housekeeping gene for normalization.
- Analyze the changes in target gene expression from baseline to post-treatment to assess the pharmacodynamic effect of **Oric-101**.

Visualizations





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